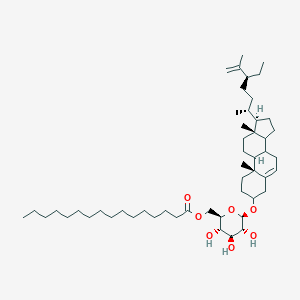
3-Pgsgd
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pgsgd is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is known for its unique synthesis method and mechanism of action, which make it a promising candidate for various research applications. In
Mecanismo De Acción
The mechanism of action of 3-Pgsgd involves the inhibition of certain enzymes and signaling pathways in the body. Specifically, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory prostaglandins. By inhibiting COX-2, 3-Pgsgd can reduce inflammation and potentially slow the growth of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 3-Pgsgd has a variety of biochemical and physiological effects. In addition to its anti-tumor and anti-inflammatory properties, this compound has been shown to have antioxidant effects and can protect cells from oxidative stress. Additionally, 3-Pgsgd has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-Pgsgd in lab experiments is its relatively simple synthesis method. Additionally, this compound has been shown to be effective in inhibiting COX-2 activity and reducing inflammation, making it a useful tool for studying these processes. However, one limitation of using 3-Pgsgd is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are many potential future directions for research on 3-Pgsgd. One area of interest is in developing this compound as a potential cancer treatment. Additionally, further research is needed to fully understand the mechanism of action of 3-Pgsgd and its potential applications in various disease states. Finally, there is potential for 3-Pgsgd to be used in combination with other drugs or therapies to enhance their effectiveness.
Métodos De Síntesis
The synthesis of 3-Pgsgd involves the combination of three different chemical compounds: 3-phenylglycidic acid, 1,2-epoxy-3-(4-phenyl) propanol, and sodium hydroxide. The reaction between these compounds produces 3-Pgsgd, which can then be purified using chromatography techniques. This synthesis method is relatively simple and cost-effective, making it an attractive option for researchers seeking to study the compound.
Aplicaciones Científicas De Investigación
One of the most promising applications of 3-Pgsgd is in the field of cancer research. Studies have shown that this compound has anti-tumor properties and can inhibit the growth of cancer cells. Additionally, 3-Pgsgd has been shown to have anti-inflammatory effects, making it a potential treatment for various inflammatory diseases.
Propiedades
Número CAS |
123564-57-8 |
|---|---|
Nombre del producto |
3-Pgsgd |
Fórmula molecular |
C51H88O7 |
Peso molecular |
813.2 g/mol |
Nombre IUPAC |
[(2R,3S,4S,5R,6R)-6-[[(10R,13R,17R)-17-[(2R,5S)-5-ethyl-6-methylhept-6-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl hexadecanoate |
InChI |
InChI=1S/C51H88O7/c1-8-10-11-12-13-14-15-16-17-18-19-20-21-22-45(52)56-34-44-46(53)47(54)48(55)49(58-44)57-39-29-31-50(6)38(33-39)25-26-40-42-28-27-41(51(42,7)32-30-43(40)50)36(5)23-24-37(9-2)35(3)4/h25,36-37,39-44,46-49,53-55H,3,8-24,26-34H2,1-2,4-7H3/t36-,37+,39?,40?,41-,42?,43?,44-,46-,47+,48-,49-,50+,51-/m1/s1 |
Clave InChI |
FLNRGRHFRBLUIT-SLOCDVDJSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2CC[C@@]3(C4CC[C@@]5([C@H](CCC5C4CC=C3C2)[C@H](C)CC[C@H](CC)C(=C)C)C)C)O)O)O |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(C4CC=C3C2)CCC5C(C)CCC(CC)C(=C)C)C)C)O)O)O |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)OCC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(C4CC=C3C2)CCC5C(C)CCC(CC)C(=C)C)C)C)O)O)O |
Sinónimos |
3-O-(6'-O-palmitoyl-beta-D-glucosyl)stigmasta-5,25(27)-dien 3-O-(6'-O-palmitoylglucosyl)stigmasta-5,25(27)-diene 3-PGSGD |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




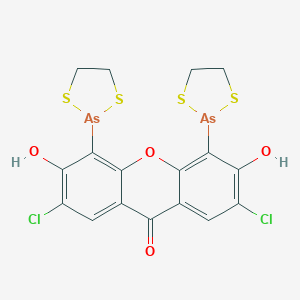
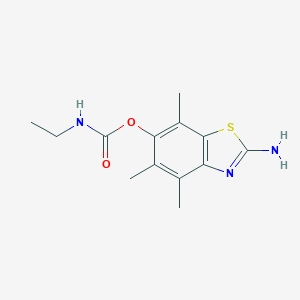
![1-[2-[(R)-(4-chlorophenyl)-phenylmethoxy]ethyl]piperidine](/img/structure/B44488.png)
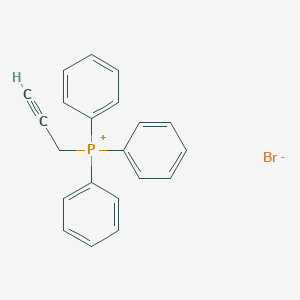

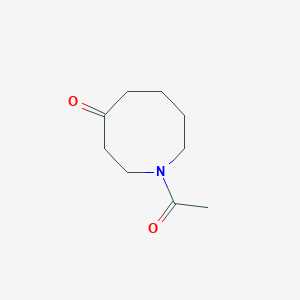
![2-[(Cyclohexylcarbonyl)amino]-3-methylbutanoic acid](/img/structure/B44506.png)
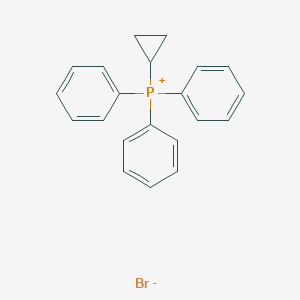


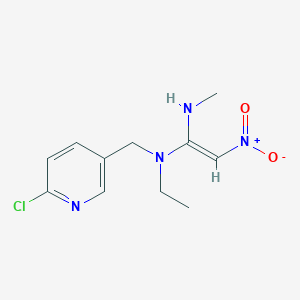

![tert-Butyl [(1R,2R)-1-hydroxy-1-(3-hydroxyphenyl)propan-2-yl]carbamate](/img/structure/B44519.png)